molecular formula C17H23NO5 B3161253 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methyl-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 869681-95-8

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methyl-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3161253
CAS RN: 869681-95-8
M. Wt: 321.4 g/mol
InChI Key: NNYBPYGAJNJRLN-STQMWFEESA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals

  • Study Overview : Werner et al. (2012) reviewed experiments on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. The study compiled a database of soil-water distribution coefficients and analyzed the sorption behavior based on soil parameters like pH, organic carbon content, and iron oxides presence.
  • Scientific Application : The findings suggest soil organic matter and iron oxides as relevant sorbents for phenoxy herbicides, highlighting the environmental interactions and fate of similar chemical compounds in agricultural settings.
  • Source : Werner et al., 2012
  • Study Overview : Liu and Mabury (2020) summarized the occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), including compounds like BHT and DBP, in various environmental matrices and human samples.
  • Scientific Application : This review provides insights into the environmental and health impacts of phenolic compounds, potentially guiding the development of novel antioxidants with lower toxicity and environmental risks.
  • Source : Liu & Mabury, 2020
  • Study Overview : Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, in soil and groundwater, including microbial degradation pathways and the impact of co-contaminants.
  • Scientific Application : Understanding the microbial degradation pathways of ETBE provides a foundation for investigating the bioremediation potential of related organic compounds, including those with tert-butoxycarbonyl groups.
  • Source : Thornton et al., 2020These studies, while not directly addressing your compound of interest, shed light on the environmental behavior, degradation, and potential applications in environmental science and green chemistry of related compounds. The focus on sorption behavior, environmental occurrence, and biodegradation pathways of chemically related substances provides a foundation for understanding the scientific research applications of various chemical compounds, including those with complex structures like "(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methyl-phenoxy)-2-pyrrolidinecarboxylic acid."

properties

IUPAC Name

(2S,4S)-4-(2-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-11-7-5-6-8-14(11)22-12-9-13(15(19)20)18(10-12)16(21)23-17(2,3)4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYBPYGAJNJRLN-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136873
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-(2-methylphenoxy)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869681-95-8
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-(2-methylphenoxy)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869681-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-(2-methylphenoxy)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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